5-(Methylthio)pyrimidine
Description
5-(Methylthio)pyrimidine is a sulfur-containing heterocyclic compound characterized by a pyrimidine ring substituted with a methylthio (–SCH₃) group at the 5-position. This structural motif is critical for its electronic and steric properties, enabling diverse reactivity and biological interactions. The methylthio group enhances lipophilicity and modulates electron density within the pyrimidine ring, influencing binding to biological targets such as enzymes and receptors .
For instance, they have been investigated for anti-HIV activity and as antibacterial agents, with some derivatives isolated from Escherichia coli strains showing promise against toxin-induced diarrhea . Their synthetic versatility also makes them valuable intermediates in organic chemistry, particularly in cross-coupling reactions and multi-component syntheses .
Properties
CAS No. |
14257-02-4 |
|---|---|
Molecular Formula |
C5H6N2S |
Molecular Weight |
126.18 g/mol |
IUPAC Name |
5-methylsulfanylpyrimidine |
InChI |
InChI=1S/C5H6N2S/c1-8-5-2-6-4-7-3-5/h2-4H,1H3 |
InChI Key |
IBMKUYMVNFUNOW-UHFFFAOYSA-N |
SMILES |
CSC1=CN=CN=C1 |
Canonical SMILES |
CSC1=CN=CN=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
5-(2-Haloethyl)pyrimidine Derivatives
- Structure : Features a haloethyl (–CH₂CH₂X, X = Cl, I) group at the 5-position instead of methylthio.
- Synthesis : Prepared via nucleophilic substitution of 5-(2-hydroxyethyl)pyrimidine with hydroiodic acid or phosphoryl chloride .
- Key Differences :
- Hydrogen Bonding : X-ray crystallography reveals N–H···O hydrogen bonds forming 1D chains, enhancing crystallinity compared to 5-(methylthio)pyrimidine .
- Reactivity : Haloethyl groups enable further functionalization (e.g., nucleophilic displacement), whereas the methylthio group is less reactive under similar conditions.
Thieno[2,3-d]pyrimidines
- Structure : Fused thiophene-pyrimidine systems with a methylthio group at the 2-position (e.g., compound 32 in ).
- Biological Activity : Acts as a selective 5-HT₃ receptor antagonist (Ki = 4.2 nM), demonstrating high receptor affinity due to the thiophene ring’s electron-rich environment .
- Key Differences: Substituent Position: The 2-methylthio group in thienopyrimidines directs binding to serotonin receptors, unlike 5-substituted analogs, which lack this specificity. Electronic Effects: The fused thiophene ring enhances π-stacking interactions, absent in this compound.
5-(Tributylstannyl)-2-(methylthio)pyrimidine
- Structure : Combines a 5-tributylstannyl (–SnBu₃) group with a 2-methylthio substituent.
- Applications : Used in Stille cross-coupling reactions to construct biaryl systems, leveraging the stannyl group’s transmetalation capability .
- Key Differences :
- Reactivity : The stannyl group enables catalytic coupling, whereas this compound is typically inert in such reactions.
- Synthetic Utility : This compound serves as a versatile building block in drug discovery, unlike simpler 5-(methylthio) derivatives.
Table 1: Key Properties of this compound and Analogues
Electronic and Steric Effects
- This compound : The –SCH₃ group donates electrons via resonance, increasing electron density at the 4- and 6-positions, which enhances nucleophilic aromatic substitution .
- Chloroethyl Derivatives : The electron-withdrawing halo group reduces ring electron density, favoring electrophilic attacks at the 2- and 4-positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
